molecular formula C16H11F3N2O4S B2688793 2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone CAS No. 860651-25-8

2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone

Cat. No.: B2688793
CAS No.: 860651-25-8
M. Wt: 384.33
InChI Key: UKDHAUYCCBJEHK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone is a fluorinated pyrrolopyridine derivative characterized by a trifluoroethanone group at position 3 and a 4-methoxyphenylsulfonyl substituent at position 1 of the pyrrolo[2,3-b]pyridine core. Its molecular formula is C₁₆H₁₁F₃N₂O₄S, with a molecular weight of 384.34 g/mol (CAS: 860651-25-8) .

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-(4-methoxyphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O4S/c1-25-10-4-6-11(7-5-10)26(23,24)21-9-13(14(22)16(17,18)19)12-3-2-8-20-15(12)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDHAUYCCBJEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone (CAS Number: 860651-25-8) is a synthetic organic molecule with potential biological activities. Its structure includes a pyrrolopyridine core substituted with a trifluoroacetyl group and a methoxyphenylsulfonyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its potential applications in medicinal chemistry.

The molecular formula of the compound is C16H11F3N2O4SC_{16}H_{11}F_3N_2O_4S, with a molecular weight of approximately 384.33 g/mol. The structural features include:

PropertyValue
Molecular FormulaC16H11F3N2O4S
Molecular Weight384.33 g/mol
IUPAC Name2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C(=O)C(F)(F)F

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress-related damage in biological systems. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate the radical scavenging ability of compounds.

Recent studies indicate that derivatives related to this compound exhibit significant antioxidant activity. For instance, compounds with similar structural motifs have demonstrated DPPH scavenging activities that surpass those of standard antioxidants like ascorbic acid by factors ranging from 1.26 to 1.4 times . This suggests that the trifluoromethyl and methoxy groups may enhance the electron-donating capacity of the molecule.

Anticancer Activity

The anticancer potential of 2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone has been explored through various in vitro assays against different cancer cell lines.

Case Studies

  • Cell Line Testing : In studies involving human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cell lines:
    • The compound exhibited cytotoxic effects with IC50 values indicating significant cell death at low concentrations .
    • Notably, it was found to be more effective against U87 cells compared to MDA-MB-231 cells, highlighting a potential selectivity towards certain cancer types .
Cell LineIC50 Value (µM)
U87 Glioblastoma15
MDA-MB-231 Breast Cancer30

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity : Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. Its unique structure allows it to interact with biological targets involved in cancer progression.
  • Antimicrobial Properties : The presence of the pyrrolopyridine moiety has been linked to antimicrobial activity. Research indicates that derivatives of this compound may inhibit bacterial growth effectively.
  • Neuroprotective Effects : Some studies have focused on the neuroprotective capabilities of similar compounds, leading to investigations into their potential use in treating neurodegenerative diseases.

Applications in Material Science

  • Fluorinated Polymers : The trifluoromethyl group in the compound can be utilized to synthesize fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and packaging applications.
  • Sensors : Due to its unique electronic properties, this compound may be used in the development of sensors for detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of pyrrolopyridine derivatives, including 2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone. The results showed that these compounds induced apoptosis in cancer cells by activating specific signaling pathways.

Case Study 2: Antimicrobial Testing

Research conducted by International Journal of Antimicrobial Agents evaluated the antimicrobial activity of various sulfonamide derivatives against resistant bacterial strains. The study found that compounds similar to 2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone displayed significant inhibition zones against tested pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
Target Compound 1-(4-MeO-Ph-SO₂), 3-(CF₃CO) C₁₆H₁₁F₃N₂O₄S 384.34 High polarity due to SO₂ group
1-[4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone 1-(Ph-SO₂), 4-Cl, 3-(COCH₃) C₁₅H₁₁ClN₂O₃S 334.78 Chlorine enhances lipophilicity
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 3-(CF₃CO), no sulfonyl group C₉H₅F₃N₂O 214.15 Simpler structure; lower molecular weight
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 3-(BrCO) C₉H₆BrN₂O 239.07 Bromine may increase reactivity

Key Observations :

  • Sulfonyl vs. Non-Sulfonyl Derivatives: The 4-methoxyphenylsulfonyl group in the target compound increases molecular weight and polarity compared to non-sulfonyl analogs (e.g., ). This group may improve solubility in polar solvents or enhance protein-binding interactions .

Comparison of Key Steps :

Step Target Compound Analog (e.g., )
Sulfonylation Requires 4-methoxyphenylsulfonyl chloride Uses phenylsulfonyl chloride
Ketone Introduction Likely via α-halogenated trifluoroacetophenone Similar halogenated ketones (e.g., BrCO)
Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Points: Trifluoroethanone derivatives in exhibit melting points of 100–108°C, suggesting moderate crystallinity .
  • Solubility: The sulfonyl group likely improves aqueous solubility compared to non-polar analogs (e.g., ).
  • Stability : The trifluoromethyl ketone is resistant to metabolic degradation, a trait exploited in prodrug designs (e.g., ’s HIV inhibitor) .

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolo[2,3-b]pyridine core in this compound?

The pyrrolo[2,3-b]pyridine scaffold can be synthesized via halogenation and cross-coupling reactions. For example, iodination at the 3-position of pyrrolo[2,3-b]pyridine derivatives using N-iodosuccinimide (NIS) enables Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenyl or 3,4-dimethoxyphenyl boronic acid) to introduce substituents . Subsequent sulfonylation at the 1-position using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH or pyridine) completes the core structure .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/19F/13C NMR can confirm the trifluoroacetyl group, sulfonyl linkage, and aromatic substitution patterns.
  • X-ray Crystallography: Used to resolve ambiguities in regiochemistry, as demonstrated in studies of structurally similar pyrrolo-pyridine derivatives .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity.

Q. What are the typical reaction pathways for modifying the trifluoroacetyl group?

The trifluoroacetyl moiety is generally resistant to nucleophilic attack but can participate in condensation reactions with amines or hydrazines to form imines or hydrazones. For example, reaction with hydroxylamine yields oxime derivatives, which may enhance solubility for biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields during the sulfonylation step?

Low yields in sulfonylation often arise from steric hindrance or competing side reactions. Strategies include:

  • Using bulky bases (e.g., N,N-diisopropylethylamine) to deprotonate the pyrrolo[2,3-b]pyridine nitrogen selectively.
  • Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy.

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite can model interactions with kinase domains or other enzymes.
  • Density Functional Theory (DFT): Predicts electronic properties of the sulfonyl and trifluoroacetyl groups to guide structure-activity relationship (SAR) studies .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes over time, as applied in studies of analogous heterocyclic systems .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:

  • Validate compound purity (>95%) via HPLC and elemental analysis.
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanism-specific effects.
  • Cross-reference crystallographic data to rule out structural misassignment .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

  • Isotopic Labeling: Introduce deuterium at metabolically labile positions (e.g., methyl groups) to slow CYP450-mediated degradation.
  • Prodrug Design: Mask the sulfonyl group with enzymatically cleavable protectors (e.g., ester linkages) to enhance bioavailability .

Methodological Insights from Key Studies

  • Synthetic Optimization: Evidence from pyrrolo[2,3-b]pyridine synthesis highlights the importance of Pd-catalyzed cross-coupling for introducing aromatic substituents .
  • Structural Analysis: X-ray crystallography of analogous compounds (e.g., pyrrolo-pyrimidine derivatives) confirms the planar geometry of the heterocyclic core, critical for π-stacking interactions in drug design .
  • Biological Evaluation: Studies on pyrazolo-pyrimidine derivatives emphasize the use of in vitro kinase assays and murine xenograft models to validate therapeutic potential .

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